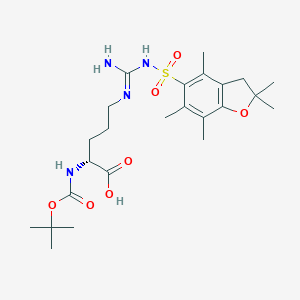

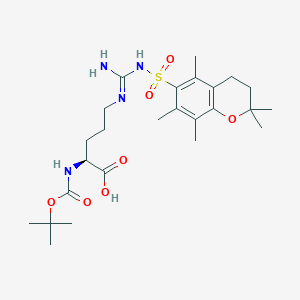

Boc-arg(pmc)-OH

Übersicht

Beschreibung

Boc-arg(pmc)-OH is a chemical compound with the CAS Number: 200125-12-8 . It has a molecular weight of 540.68 .

Molecular Structure Analysis

Boc-arg(pmc)-OH contains a total of 78 bonds, including 38 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 guanidine derivative, 1 aliphatic primary amine, and 1 hydroxyl group .

Chemical Reactions Analysis

Boc-arg(pmc)-OH is often used in peptide synthesis . The Pmc group is more acid labile than the Mtr group and is useful in preparing peptides with multiple arginine residues .

Physical And Chemical Properties Analysis

Boc-arg(pmc)-OH is a compound with a molecular weight of 540.68 . It is typically stored at temperatures between 28 C .

Wissenschaftliche Forschungsanwendungen

Tryptophan Alkylation in Peptide Synthesis : Research by Fields and Fields (1993) investigated the use of Pmc and Pbf side-chain protection of Arg and Boc side-chain protection of Trp to minimize side-chain protecting group “scavenger” use in Fmoc-based solid-phase synthesis. They found that the combination of Trp(Boc) and Arg(Pbf) resulted in extremely low levels of Trp alkylation during TFA treatment of the peptide-resin without scavengers (Fields & Fields, 1993).

Lactam Formation in Arginine Derivatives Synthesis : A study by Cezari and Juliano (1996) evaluated delta-lactam generation during the synthesis of arginine-containing dipeptides using various protected arginines, including Boc-Arg(Pmc)-OH. They observed significant amounts of delta-lactam in some syntheses, indicating that this side reaction should be considered almost inevitable in specific syntheses of arginine-containing peptides (Cezari & Juliano, 1996).

Surface Modification of Boron Carbide in Epoxy Composites : Rodrigues and Broughton (2013) explored the use of a silane coupling agent to improve the adhesion between epoxy resin and Boron Carbide (BC) in polymer matrix composites (PMC). This study highlights the application of Boc-arg(pmc)-OH in enhancing the mechanical strength of treated composites (Rodrigues & Broughton, 2013).

Fluorescent Arginine Derivative : Marshall et al. (2019) prepared a fluorescent arginine derivative, Boc-Arg(Nap)-OH, by palladium(0)-catalyzed coupling, indicating its application in the study of peptides with sterically accessible N-termini. This research demonstrates the versatility of Boc-Arg derivatives in biochemical applications (Marshall et al., 2019).

Combustion in Porous Media : Banerjee and Paul (2021) compiled research on porous medium combustion (PMC), a technology where combustion occurs within voids of the solid porous matrix. This study signifies the broad applications of PMC technologies, including in areas where Boc-arg(pmc)-OH might be relevant (Banerjee & Paul, 2021).

Organotin(IV) Complexes with L-Arginine : Girasolo et al. (2010) synthesized novel diorganotin(IV) and triorganotin(IV) derivatives of Boc–Arg–OH, indicating its application in the development of organometallic compounds with potential biological activities (Girasolo et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVMLZWUTJPA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476459 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-arg(pmc)-OH | |

CAS RN |

200125-12-8 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

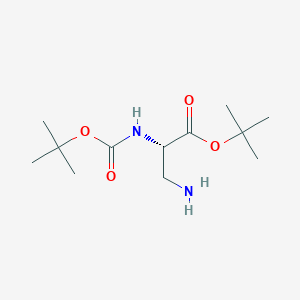

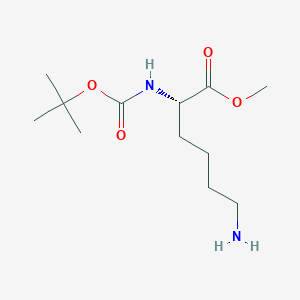

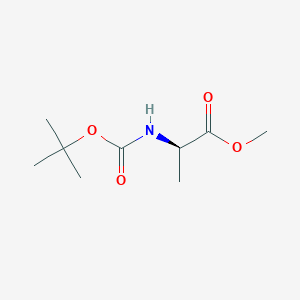

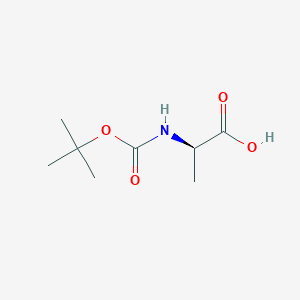

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

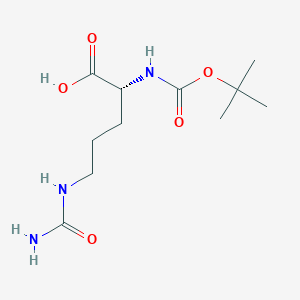

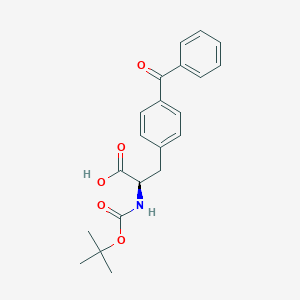

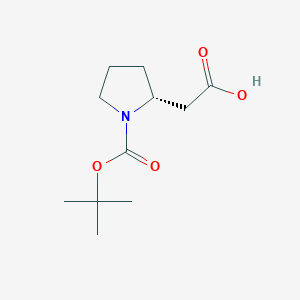

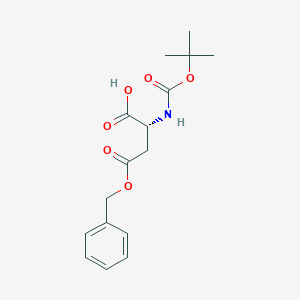

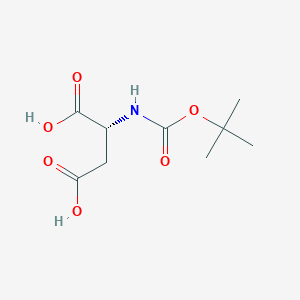

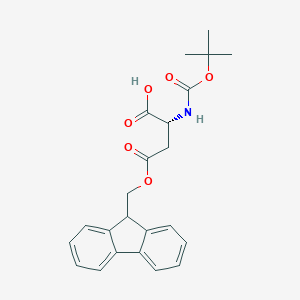

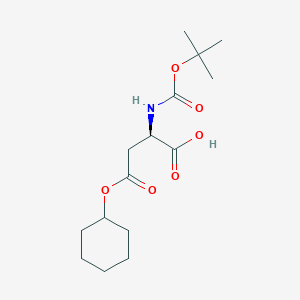

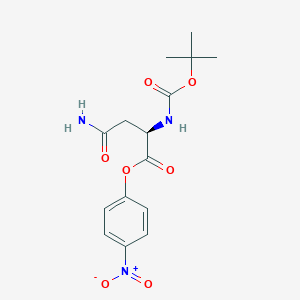

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.